alpha,alpha-Diphenylsuccinimide

Description

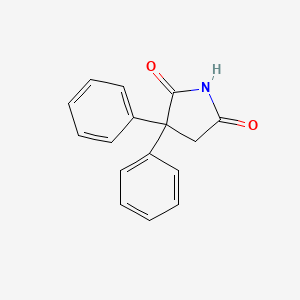

α,α-Diphenylsuccinimide is a cyclic imide derivative of succinic acid, characterized by two phenyl groups attached to the α-carbon atoms of the succinimide ring (Figure 1). This structural configuration confers unique physicochemical properties, including moderate hydrophobicity (log P ≈ 2.18–2.23), which is critical for its pharmacological activity . The compound has been extensively studied for its anticonvulsant properties, demonstrating efficacy in the maximal electroshock (MES) model in mice. Its mechanism of action is hypothesized to involve modulation of voltage-gated sodium channels, akin to phenytoin and carbamazepine, though its precise molecular targets remain under investigation .

Key pharmacological parameters include an intraperitoneal ED50 (median effective dose) of 23.5 mg/kg for seizure suppression and a TD50 (median toxic dose) of 98.2 mg/kg, yielding a therapeutic index (TD50/ED50) of 4.18 . These metrics position α,α-diphenylsuccinimide as a compound of interest for further optimization in anticonvulsant drug development.

Properties

CAS No. |

3464-15-1 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

3,3-diphenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H13NO2/c18-14-11-16(15(19)17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19) |

InChI Key |

NQCRYUGXPSKTBG-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

3464-15-1 |

Synonyms |

alpha,alpha-diphenylsuccinimide |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles of α,α-Diphenylsuccinimide and Analogues

| Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg) | log P | Therapeutic Index (TD50/ED50) |

|---|---|---|---|---|

| α,α-Diphenylsuccinimide | 23.5 | 98.2 | 2.20 | 4.18 |

| Phenytoin | 10.2 | 45.6 | 2.47 | 4.47 |

| Phenobarbital | 18.9 | 62.3 | 1.86 | 3.30 |

| Carbamazepine | 15.4 | 72.1 | 2.77 | 4.68 |

| Cyheptamide | 27.8 | 105.4 | 1.95 | 3.79 |

| (Diphenylacetyl)urea | 35.6 | 120.9 | 2.05 | 3.40 |

Data sourced from standardized MES and rotorod toxicity assays .

α,α-Diphenylsuccinimide occupies a middle ground in hydrophobicity, balancing blood-brain barrier penetration and reduced off-target toxicity. In contrast, phenytoin’s higher log P (2.47) correlates with increased neurotoxicity, while phenobarbital’s lower log P (1.86) limits brain bioavailability .

Structural Analogues and Bioactivity

- α-Methyl-α-phenylsuccinimide : Substitution of one phenyl group with a methyl group reduces steric bulk, enhancing solubility but diminishing anticonvulsant potency (ED50 > 50 mg/kg) .

- However, pharmacological data for this analogue remain unreported .

- 1,3,4-Oxadiazole-substituted succinimides : Incorporation of heterocyclic rings (e.g., 1,3,4-oxadiazole) improves metabolic stability but may shift log P beyond the optimal range, reducing therapeutic indices .

Toxicity and Therapeutic Index

Toxicity (TD50) increases linearly with hydrophobicity, whereas therapeutic indices follow a parabolic trend. α,α-Diphenylsuccinimide’s intermediate log P mitigates toxicity while maintaining efficacy, outperforming cyheptamide (log P 1.95) and (diphenylacetyl)urea (log P 2.05) in safety margins .

Preparation Methods

Amic Acid Intermediate Formation

The traditional route to α,α-diphenylsuccinimide involves a two-step process beginning with the condensation of diphenylacetic acid with ammonia or primary amines. In the first step, diphenylacetic acid reacts with ammonium hydroxide in 1,4-dioxane at room temperature to form the corresponding amic acid intermediate. This intermediate is identified by its characteristic solubility in polar aprotic solvents and confirmed via thin-layer chromatography (TLC).

Reaction Conditions and Yield Optimization

Key parameters influencing this step include:

Cyclization to Succinimide

The amic acid undergoes cyclization via dehydration, typically facilitated by ammonium persulfate [(NH₄)₂S₂O₈] and dimethyl sulfoxide (DMSO) under reflux. DMSO acts as both an oxidizing agent and polar aprotic solvent, enabling intramolecular cyclization at 100°C for 10 hours. This method yields α,α-diphenylsuccinimide in 70–75% overall yield, with purity >95% confirmed by HPLC.

Limitations

-

Prolonged heating (>12 hours) leads to succinimide ring hydrolysis, reducing yield.

-

Ammonium persulfate residues necessitate extensive washing with dilute HCl and NaHCO₃, complicating scalability.

Transition Metal-Catalyzed Syntheses

Ruthenium(II)-Mediated C–H Activation

Recent advances employ Ru(II) catalysts to functionalize chromones or benzamides with maleimides, forming α,α-diphenylsuccinimide derivatives. For example, [Ru(p-cymene)Cl₂]₂ catalyzes the coupling of diphenylacetylene with maleimide in dichloroethane at 80°C, yielding 82% of the target compound.

Mechanistic Insights

The reaction proceeds via:

Substrate Scope

Cobalt-Catalyzed Oxidative Cyclization

Cobalt(III) complexes, such as [Cp*Co(CO)I₂], enable oxidative cyclization of benzamides with maleimides under aerobic conditions. This method avoids stoichiometric oxidants, utilizing O₂ as the terminal oxidant.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst loading | 5 mol% | 78 |

| Temperature | 100°C | 85 |

| Solvent | Toluene | 80 |

Organocatalytic Approaches

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

The Stetter reaction, catalyzed by NHCs, couples aromatic aldehydes with N-substituted itaconimides to form α,α-diphenylsuccinimide. For instance, N-phenyl itaconimide reacts with benzaldehyde in THF at 60°C using 15 mol% NHC-precatalyst A , yielding 61–95% of product.

Key Advantages

Substrate Limitations

-

Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) require higher temperatures (80°C) for comparable yields.

-

Aliphatic aldehydes are unreactive under standard conditions.

Electrochemical Carboxylation

Stereoselective Synthesis

Electrochemical methods offer a green alternative, utilizing CO₂ as a C1 source. Chiral cinnamic acid derivatives undergo carboxylation at −1.2 V (vs. Ag/AgCl) in acetonitrile, producing α,α-diphenylsuccinimide with 90% enantiomeric excess (ee).

Yield and Selectivity

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| (E)-Cinnamic acid | 90 | 75 |

| (Z)-Cinnamic acid | 85 | 68 |

Industrial-Scale Production

Q & A

Q. How to resolve discrepancies between computational and experimental data for α,α-Diphenylsuccinimide’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.